

A Comparative Guide to the Spectral Data of N-Acyl Piperidin-4-ones

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperidin-4-one

Cat. No.: B1285367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for **1-(Cyclopropylcarbonyl)piperidin-4-one** and a structurally related alternative, N-acetyl-4-piperidone. Due to the limited availability of public domain spectral data for **1-(Cyclopropylcarbonyl)piperidin-4-one**, this guide presents the available data for N-acetyl-4-piperidone as a reference and discusses the anticipated spectral characteristics of **1-(Cyclopropylcarbonyl)piperidin-4-one** based on its chemical structure.

Data Presentation

The following tables summarize the key spectral data for N-acetyl-4-piperidone. A discussion of the expected data for **1-(Cyclopropylcarbonyl)piperidin-4-one** follows.

Table 1: ^1H NMR Spectral Data of N-acetyl-4-piperidone

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.83	t	2H	-CH ₂ -N(Ac)-CH ₂ - (axial)
3.65	t	2H	-CH ₂ -N(Ac)-CH ₂ - (equatorial)
2.52	t	2H	-CH ₂ -C(O)-CH ₂ - (axial)
2.39	t	2H	-CH ₂ -C(O)-CH ₂ - (equatorial)
2.14	s	3H	-C(O)-CH ₃

Solvent: CDCl₃. Data sourced from public spectral databases.

Table 2: ¹³C NMR Spectral Data of N-acetyl-4-piperidone[1]

Chemical Shift (ppm)	Assignment
208.5	C=O (ketone)
169.2	C=O (amide)
45.1	-CH ₂ -N(Ac)-CH ₂ -
40.9	-CH ₂ -C(O)-CH ₂ -
21.5	-C(O)-CH ₃

Solvent: CDCl₃. Data sourced from public spectral databases.[1]

Table 3: IR Spectral Data of N-acetyl-4-piperidone[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
1735	Strong	C=O stretch (ketone)
1645	Strong	C=O stretch (amide)
2920	Medium	C-H stretch (aliphatic)

Sample preparation: Neat. Data sourced from public spectral databases.[\[1\]](#)

Table 4: Mass Spectrometry Data of N-acetyl-4-piperidone[\[2\]](#)

m/z	Relative Intensity	Assignment
141	Moderate	[M] ⁺ (Molecular Ion)
98	High	[M - CH ₃ CO] ⁺
84	Moderate	[M - C ₂ H ₅ NO] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Ionization method: Electron Ionization (EI). Data sourced from NIST WebBook.[\[2\]](#)

Expected Spectral Data for 1-(Cyclopropylcarbonyl)piperidin-4-one

While experimental data is not readily available, the following are expected spectral features for **1-(Cyclopropylcarbonyl)piperidin-4-one** based on its structure:

- ¹H NMR:
 - Signals for the piperidinone ring protons, likely in the range of 2.5-4.0 ppm.
 - A multiplet for the cyclopropyl methine proton (CH-C=O) further downfield.
 - Multiplets for the cyclopropyl methylene protons (-CH₂-) at a higher field (more shielded).
- ¹³C NMR:

- A signal for the ketone carbonyl carbon around 208 ppm.
- A signal for the amide carbonyl carbon around 170 ppm.
- Signals for the piperidinone ring carbons.
- An upfield signal for the cyclopropyl methine carbon and even further upfield signals for the cyclopropyl methylene carbons.

- IR Spectroscopy:
 - A strong absorption band for the ketone C=O stretch around 1720-1740 cm^{-1} .
 - A strong absorption band for the amide C=O stretch around 1640-1660 cm^{-1} .
- Mass Spectrometry:
 - The molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 167$.
 - A prominent fragment ion corresponding to the loss of the cyclopropylcarbonyl group.
 - A base peak likely corresponding to the cyclopropylcarbonyl cation $[\text{C}_3\text{H}_5\text{CO}]^+$ at $\text{m/z} = 69$.

Experimental Protocols

The following are general protocols for the acquisition of spectral data for small organic molecules.

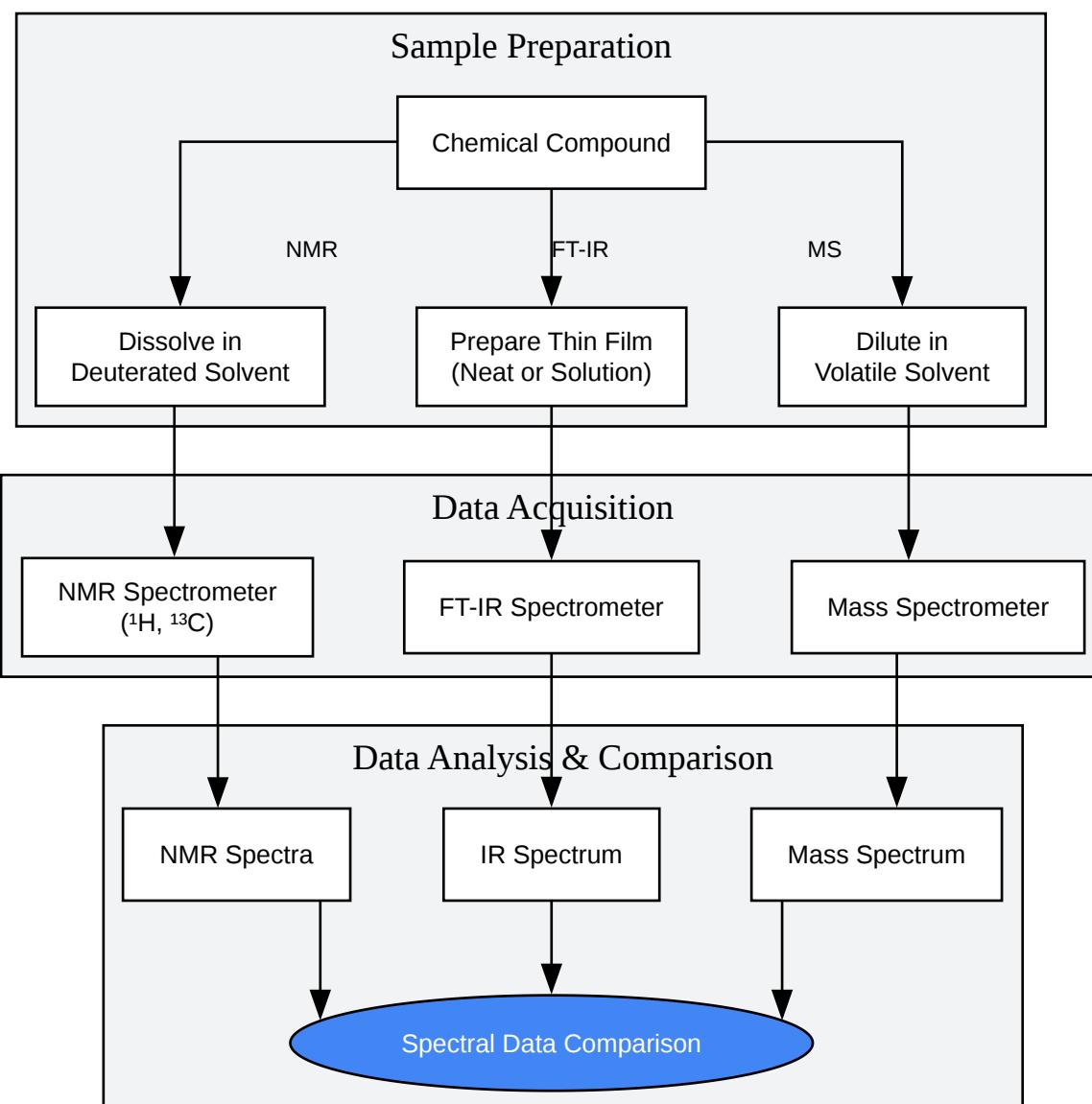
1. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The solution should be clear and free of particulate matter.[3]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy[4]

- Sample Preparation (Neat Liquid):
 - Place a small drop of the liquid sample onto one KBr (potassium bromide) or NaCl (sodium chloride) salt plate.
 - Place a second salt plate on top and gently press to form a thin film.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the sample holder with the prepared salt plates into the spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.


3. Mass Spectrometry (MS)[5][6]

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M^+).[\[5\]](#)
- Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[\[5\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis and comparison of chemical compounds.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Acquisition and Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetyl-4-piperidone [webbook.nist.gov]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [A Comparative Guide to the Spectral Data of N-Acyl Piperidin-4-ones]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285367#spectral-data-comparison-for-1-cyclopropylcarbonyl-piperidin-4-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com